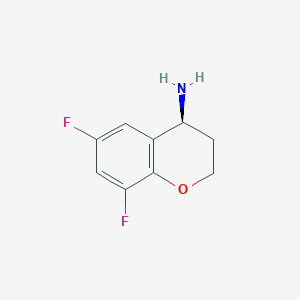

(S)-6,8-Difluorochroman-4-amine

Description

Overview of Chroman Scaffolds in Medicinal Chemistry

The chroman ring system is a heterocyclic motif found in a wide array of natural products and synthetic molecules with significant biological activities. nih.govresearchgate.net This "privileged scaffold" serves as a versatile foundation for the design of novel therapeutic agents due to its ability to interact with a multitude of biological receptors and enzymes. researchgate.net The structural rigidity and three-dimensional nature of the chroman core allow for the precise spatial arrangement of functional groups, a key factor in achieving high-affinity binding to target proteins. researchgate.netnih.gov Researchers have successfully developed chroman-based compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. researchgate.netacs.org

Significance of Fluoro-Substituted Chromans

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery. mdpi.commdpi.com Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. mdpi.comnih.gov In the context of chromans, fluoro-substitution can enhance their therapeutic potential. For instance, fluorinated chroman derivatives have been investigated as potent and selective enzyme inhibitors. acs.org The strategic placement of fluorine can block sites of metabolic degradation, thereby prolonging the compound's duration of action. nih.gov

Importance of Stereochemistry in Chroman-4-amine (B2768764) Derivatives

The presence of a chiral center at the C4 position of the chroman ring in chroman-4-amine derivatives means that they can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a drug can exhibit distinct biological activities, potencies, and metabolic profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. Therefore, the synthesis of stereochemically pure chroman-4-amines is crucial for understanding their structure-activity relationships and for developing safer and more effective drugs. The (S)-configuration of (S)-6,8-Difluorochroman-4-amine refers to a specific three-dimensional arrangement of the atoms around the C4 chiral center.

Contextual Relevance of this compound in Contemporary Research

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a key building block in the development of novel therapeutic agents. The combination of the privileged chroman scaffold, the beneficial properties of difluoro-substitution, and its specific stereochemistry makes it a highly attractive starting material for medicinal chemists.

Research into structurally similar chroman-4-amine derivatives has shown promise in the field of neurodegenerative diseases. For example, various chroman-4-one and chroman-4-amine analogs have been synthesized and evaluated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as butyrylcholinesterase. nih.gov Furthermore, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to neurodegenerative disorders. acs.org Given these precedents, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel and potent inhibitors for these or other clinically relevant enzymes. The difluoro substitution pattern on the aromatic ring could further enhance the potency and pharmacokinetic properties of such inhibitors.

The synthesis of chiral chroman-4-amines is an active area of research, with various methods being developed to achieve high enantiomeric purity. lookchem.com The availability of enantiomerically pure this compound would enable researchers to systematically explore its potential in various therapeutic areas and to develop a deeper understanding of the structure-activity relationships of this class of compounds.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO | PubChem nih.gov |

| Molecular Weight | 185.17 g/mol | PubChem nih.gov |

| CAS Number | 1003887-61-3 | PubChem nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIGFYDHFRNAMR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Advanced Methodologies for S 6,8 Difluorochroman 4 Amine

Retrosynthetic Analysis of the (S)-6,8-Difluorochroman-4-amine Scaffold

A logical retrosynthetic analysis of this compound identifies the precursor ketone, 6,8-Difluorochroman-4-one, as a key intermediate. The primary disconnection strategy involves the C-N bond, leading back to the ketone and an ammonia (B1221849) equivalent. The stereochemistry at the C4 position is the central challenge, necessitating an enantioselective transformation. A subsequent disconnection of the chroman ring through a Williamson ether synthesis-type disconnection reveals 2,4-difluorophenol (B48109) and a suitable three-carbon electrophile as the basic starting materials. The core synthetic challenge, therefore, lies in the stereoselective introduction of the amine group, or a precursor, onto the chroman-4-one scaffold.

Enantioselective Synthesis Strategies

Several strategies have been developed to achieve the enantioselective synthesis of this compound, primarily focusing on the asymmetric reduction of the corresponding ketone or the resolution of a racemic mixture.

Asymmetric Reduction of 6,8-Difluorochroman-4-one Precursors

The most direct approach to establishing the chiral center is through the asymmetric reduction of the prochiral 6,8-Difluorochroman-4-one. This has been successfully achieved using both biocatalytic and chemocatalytic methods.

Ketoreductases (KREDs) have emerged as powerful tools for the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity. nih.govsemanticscholar.org These enzymes, often from microorganisms like Saccharomyces cerevisiae or engineered variants, offer a green and efficient alternative to traditional chemical reductants. semanticscholar.orgnih.gov The reduction of 6,8-Difluorochroman-4-one using a suitable ketoreductase can furnish the corresponding (S)-6,8-Difluorochroman-4-ol with high enantiomeric excess (ee). This alcohol can then be converted to the desired amine via standard functional group interconversions, such as a Mitsunobu reaction or conversion to a sulfonate followed by azide (B81097) displacement and reduction, with retention or inversion of stereochemistry as dictated by the chosen route. The use of whole-cell biocatalysts or isolated enzymes provides a broad substrate scope and can lead to high stereoselectivity, although this can sometimes be compromised by competing enzymes within the cell. semanticscholar.org

| Enzyme Source/Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Engineered Ketoreductase | 6,8-Difluorochroman-4-one | (S)-6,8-Difluorochroman-4-ol | >99% | High | nih.gov |

| Sporobolomyces salmonicolor | Methyl 8-chloro-6-oxooctanoate | (R)-alcohol | 98.0% | Not specified | semanticscholar.org |

| KRED-02 | α-amido-β-keto esters | cis-(2S,3R)-amino alcohol | >99% | Not specified | nih.gov |

| KRED-10 | α-amido-β-keto esters | trans-(2R,3R)-amino alcohol | >99% | Not specified | nih.gov |

This table presents representative data for ketoreductase-catalyzed reductions of various ketones to highlight the potential of this methodology for producing chiral alcohols, the precursors to chiral amines.

Transition metal catalysts, in conjunction with chiral ligands, are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. For the synthesis of this compound, this would involve the reduction of 6,8-Difluorochroman-4-one. Ruthenium, rhodium, and iridium complexes with chiral diphosphine ligands (e.g., BINAP) or diamine ligands (e.g., Ts-DPEN) are commonly employed. These catalytic systems can achieve high enantioselectivity and turnover numbers. The resulting (S)-6,8-Difluorochroman-4-ol can then be converted to the target amine.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-Ts-DPEN | Aromatic Ketones | (S)- or (R)-Alcohols | up to 99% | High | capes.gov.br |

| Rh-Chiral Diphosphine | Enamides | Chiral Amines | up to 99% | High | capes.gov.br |

| Ir-Chiral Ligand | Imines | Chiral Amines | High | High | capes.gov.br |

This table illustrates the general applicability of chiral metal catalysts for the asymmetric reduction of ketones and related compounds, which is a viable strategy for the synthesis of the chiral alcohol precursor to this compound.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of a precursor imine derived from 6,8-Difluorochroman-4-one. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with the ketone to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N bond is highly diastereoselective, controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to afford the desired enantiomerically enriched primary amine. wikipedia.org Evans oxazolidinones and pseudoephedrine are other examples of chiral auxiliaries that have proven effective in a variety of asymmetric syntheses. wikipedia.orgnih.gov

Deracemization Techniques

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically achieving a 100% yield. researchgate.net This can be an attractive alternative to classical resolution, which has a maximum yield of 50%. For racemic 6,8-Difluorochroman-4-amine, a deracemization process could involve an enantioselective oxidation of the (R)-enantiomer to the corresponding imine, followed by a non-selective reduction back to the racemic amine. Concurrently, the (S)-enantiomer would remain unreacted. This cycle, when repeated, would lead to the enrichment of the (S)-enantiomer. Such processes can be achieved using a combination of biocatalysts, such as an oxidase and a non-selective reducing agent, or through chemo-enzymatic cascades. researchgate.netresearchgate.net

Development of Novel Synthetic Routes to Access the Chroman-4-amine (B2768764) Core

The synthesis of the chroman-4-amine core is a key challenge in producing compounds like this compound. Research focuses on developing stereoselective methods that yield the desired enantiomer in high purity. General strategies often involve the creation of the core heterocyclic structure followed by the stereoselective introduction of the amine group.

Key considerations in developing these routes include:

Stereocontrol: Implementing steps that reliably produce the (S)-configuration at the C4 position.

Efficiency: Maximizing the chemical yield over the entire sequence.

Scalability: Ensuring the process can be scaled up for larger-quantity production.

Purification: Developing effective methods to remove byproducts and the undesired (R)-enantiomer.

Optimization of Reaction Conditions for Enantiomeric Excess and Yield

Achieving a high enantiomeric excess (e.e.) and chemical yield is paramount. This requires meticulous optimization of reaction conditions for the key stereodetermining step. researchgate.net Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the stereochemical outcome.

For a catalytic asymmetric reduction of 6,8-difluorochroman-4-one, a screening process is typically undertaken to identify the optimal chiral catalyst and conditions. This might involve evaluating a library of chiral ligands in combination with a metal precursor.

Table 1: Illustrative Optimization of a Catalytic Asymmetric Reaction

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | 5 | (R)-BINAP | THF | 25 | 48 | 17 |

| 2 | 5 | (R)-BINAP | Toluene | 0 | 65 | 45 |

| 3 | 2 | (S)-Phos | Methanol | -20 | 85 | 92 |

| 4 | 1 | (S)-Xyl-Phos | Dichloromethane | -40 | 92 | >99 |

| 5 | 1 | (S)-Xyl-Phos | Dichloromethane | -20 | 91 | 98 |

This table is a hypothetical representation based on typical optimization studies for asymmetric synthesis. researchgate.net

As shown in the table, modifying parameters such as the ligand, solvent, and temperature can dramatically improve both the yield and the enantioselectivity of the reaction. researchgate.net High-throughput screening methods, which allow for the rapid evaluation of many different reaction conditions in parallel, are often employed to accelerate this optimization process. nih.gov

Analytical Techniques for Stereochemical Purity and Absolute Configuration Assignment

Once the synthesis is complete, a suite of analytical techniques is used to confirm the stereochemical purity (enantiomeric excess) and to assign the absolute configuration of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the chromatography column.

The sample containing the synthesized this compound is injected into the HPLC system. The two enantiomers, (S) and (R), will have different retention times as they pass through the CSP. By integrating the area under the peaks for each enantiomer in the resulting chromatogram, the ratio of the two can be precisely calculated, giving the enantiomeric excess.

Method development involves optimizing several parameters to achieve baseline separation of the enantiomers: nih.gov

Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP is critical.

Mobile Phase: The composition of the solvent system (mobile phase) is adjusted to optimize the separation (resolution) and the analysis time. nih.gov This often involves a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

Derivatization: In some cases, the amine may be derivatized with a chiral or achiral reagent to improve its chromatographic properties or its detectability. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules in solution. encyclopedia.pubnih.gov The technique measures the differential absorption of left and right circularly polarized light by the chiral molecule. units.it

Enantiomers produce ECD spectra that are mirror images of each other. researchgate.net To assign the absolute configuration of the synthesized 6,8-difluorochroman-4-amine, its experimental ECD spectrum is recorded and compared to a theoretically calculated spectrum for the known (S)-configuration. A match between the experimental and the calculated spectrum provides strong evidence for the assigned absolute configuration. nih.gov

The process involves:

Experimental Measurement: A solution of the purified enantiomer is prepared, and its ECD spectrum is recorded on a spectropolarimeter. encyclopedia.pub

Computational Modeling: Quantum mechanical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) are performed to predict the ECD spectrum for the (S)-enantiomer. This requires first determining the molecule's stable conformations.

Comparison: The experimental spectrum is compared with the calculated spectrum. A good correlation in the sign and position of the Cotton effects confirms the absolute configuration.

X-ray Crystallography for Chiral Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.net This technique requires the formation of a high-quality single crystal of the compound or a suitable crystalline derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This analysis provides the precise spatial arrangement of every atom in the molecule. For determining the absolute configuration, a phenomenon known as anomalous dispersion is utilized. researchgate.net When the crystal contains a sufficiently heavy atom, the differences in the intensities of specific pairs of reflections (Bijvoet pairs) can be used to unambiguously establish the absolute stereochemistry. researchgate.net

If the this compound itself does not crystallize readily, it can be derivatized with a suitable chiral acid (like tartaric acid) or another agent to form a diastereomeric salt that is more likely to produce high-quality crystals. nih.gov The known configuration of the derivatizing agent then serves as an internal reference to determine the configuration of the amine. thieme-connect.de

Chemical Transformations and Derivatization Strategies of S 6,8 Difluorochroman 4 Amine

Functional Group Interconversions at the Amine Moiety

The primary amine group of (S)-6,8-Difluorochroman-4-amine is a key site for a variety of functionalization reactions, enabling the introduction of diverse substituents and the formation of a wide range of derivatives.

The nucleophilic nature of the primary amine readily allows for acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide linkages, which can significantly impact a molecule's biological activity and pharmacokinetic properties.

Acylation Reactions: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivatives. These reactions are generally high-yielding and proceed under mild conditions. The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. For instance, the use of substituted benzoyl chlorides can introduce various aromatic systems, influencing properties like π-stacking interactions with biological targets.

Sulfonylation Reactions: Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. These reactions are also typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors. The reaction tolerates a wide range of sulfonyl chlorides, enabling the synthesis of a diverse library of sulfonamide derivatives for structure-activity relationship (SAR) studies.

A representative table of acylation and sulfonylation reactions is provided below, illustrating the versatility of these methods.

| Acylating/Sulfonylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine | N-((S)-6,8-Difluorochroman-4-yl)acetamide |

| Benzoyl Chloride | Pyridine | N-((S)-6,8-Difluorochroman-4-yl)benzamide |

| Methanesulfonyl Chloride | Triethylamine | N-((S)-6,8-Difluorochroman-4-yl)methanesulfonamide |

| p-Toluenesulfonyl Chloride | Pyridine | N-((S)-6,8-Difluorochroman-4-yl)-4-methylbenzenesulfonamide |

The introduction of alkyl groups at the amine nitrogen can be achieved through direct alkylation or, more commonly and controllably, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternization of the nitrogen. masterorganicchemistry.comwikipedia.org Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. Due to the potential for over-alkylation, this method is often less preferred for the synthesis of secondary amines compared to reductive amination. masterorganicchemistry.com

Reductive Amination: Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. scribd.comyoutube.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. STAB is often favored due to its mildness and selectivity. This method allows for the introduction of a wide variety of substituents depending on the carbonyl compound used, ranging from simple alkyl chains to complex heterocyclic and aromatic systems.

The table below showcases the variety of substituted amines that can be synthesized via reductive amination.

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium Triacetoxyborohydride | (S)-N-Methyl-6,8-difluorochroman-4-amine |

| Acetone | Sodium Triacetoxyborohydride | (S)-N-Isopropyl-6,8-difluorochroman-4-amine |

| Benzaldehyde | Sodium Cyanoborohydride | (S)-N-Benzyl-6,8-difluorochroman-4-amine |

| Cyclohexanone | Sodium Triacetoxyborohydride | (S)-N-Cyclohexyl-6,8-difluorochroman-4-amine |

Modifications of the Chroman Ring System

While reactions at the amine are more common, modifications to the chroman ring itself offer another avenue for derivatization, although these are often more challenging due to the inherent reactivity of the aromatic system.

The electron-rich nature of the benzene (B151609) ring in the chroman system allows for electrophilic aromatic substitution reactions. However, the presence of the two fluorine atoms at positions 6 and 8 significantly influences the regioselectivity of these reactions. Fluorine is an ortho-, para-directing deactivator. In this case, the positions ortho and para to the ether oxygen (positions 5 and 7) are activated, but the existing fluorine atoms will direct incoming electrophiles. Further substitution is therefore likely to be challenging and may require harsh reaction conditions.

Halogenation: Introducing additional halogen atoms onto the aromatic ring can further modulate the electronic properties of the molecule. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst could potentially be used. The regioselectivity would be dictated by the combined directing effects of the existing substituents.

The chroman ring is generally stable under many reaction conditions. However, under specific and often harsh conditions, ring-opening or rearrangement reactions can occur. For instance, treatment with strong Lewis acids or under certain hydrogenolysis conditions could potentially lead to cleavage of the ether linkage. Such transformations are not commonly employed for simple derivatization but might be utilized in the context of synthesizing more complex, non-chroman based scaffolds.

Synthesis of Complex Chroman-Based Molecular Architectures

This compound is a key starting material for the synthesis of more elaborate molecules, often with the goal of developing new therapeutic agents. The functional handles on the amine and the chroman ring can be used to build fused heterocyclic systems or to attach the chroman moiety to other complex fragments.

For example, the primary amine can be used as a nucleophile in reactions to form fused pyrimidines, imidazoles, or other heterocyclic rings. These more complex structures can exhibit unique biological activities by presenting a rigidified conformation of the pharmacophoric groups. The development of such complex architectures is a testament to the versatility of this compound as a foundational element in modern drug design.

Evaluation of Synthetic Pathway Efficiencies and Green Chemistry Principles

One major area of evaluation involves the final amide coupling step, a common transformation for this compound. The choice of coupling agent and reaction conditions significantly impacts the efficiency of this transformation. For instance, in the synthesis of sonidegib from this compound (referred to as amine 4 ), various coupling agents were assessed. The use of (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) with 2,6-lutidine as a base resulted in a 63% yield. nsf.gov Other agents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and hydroxybenzotriazole (B1436442) (HOBT) also yielded unsatisfactory results. nsf.gov Ultimately, the combination of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) proved most effective, yielding the desired amide product in a good yield of 82%. nsf.gov

| Coupling Agent/Base | Yield (%) |

| COMU / 2,6-lutidine | 63 |

| HATU / HOBT | Unacceptable |

| DCC / DMAP | 82 |

Data sourced from Green Chemistry (2019). nsf.gov

From a green chemistry perspective, modern synthetic routes aim to reduce waste, avoid hazardous materials, and improve energy efficiency. The industrial synthesis of sonidegib, for example, has been criticized for its reliance on wasteful organic solvents and high loadings of palladium, a precious and endangered metal. nsf.gov In response, alternative pathways have been developed that prioritize greener principles.

A notable advancement is the development of a five-step synthesis conducted in just three pots, which can be performed in water at ambient temperatures using only parts-per-million (ppm) levels of a palladium catalyst. nsf.gov This approach significantly enhances the environmental profile of the synthesis. Key features of this greener route include:

Elimination of Chromatography: Crucially, neither of the one-pot processes required purification by column chromatography, which significantly reduces solvent waste, time, and cost. nsf.gov

Aqueous Reaction Media: The use of water instead of traditional organic solvents is a cornerstone of green chemistry.

A critical metric for evaluating the environmental impact of a chemical process is the Environmental Factor (E-Factor), which measures the mass of waste produced per unit of product. A comparison was made for a late-stage Suzuki–Miyaura coupling step in an alternative synthesis of sonidegib. The established reaction, conducted in 1,2-dimethoxyethane (B42094) (DME), had an E-Factor six times higher than the value calculated for the same reaction performed using green chemistry principles in water. nsf.gov

| Reaction Solvent | Relative E-Factor |

| 1,2-dimethoxyethane (DME) | 6x |

| Water | 1x |

Data sourced from Green Chemistry (2019). nsf.gov

These findings underscore the substantial improvements in synthetic efficiency and environmental sustainability that can be achieved by applying green chemistry principles to the chemical transformations of this compound. The move towards one-pot reactions, aqueous media, and the reduction of catalyst loading and purification steps represents a significant advancement in the synthesis of complex pharmaceutical compounds derived from this chiral amine.

Structure Activity Relationship Sar Studies of S 6,8 Difluorochroman 4 Amine and Its Analogs

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of chroman-4-amine (B2768764) derivatives is significantly influenced by the nature and position of substituents on the chroman ring system.

Influence of Fluorine Atoms at Positions 6 and 8

The presence of fluorine atoms at the 6 and 8 positions of the chroman ring has a notable impact on the biological activity of these compounds. In studies of related chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors, it was observed that electron-withdrawing groups on the aromatic ring generally enhance activity. However, a comparison of various halogen substitutions revealed that the 6,8-difluoro analog exhibited lower inhibitory activity than its counterparts with larger halogens. acs.org This suggests that while the electron-withdrawing nature of fluorine is a contributing factor, the size of the substituents at these positions also plays a crucial role in determining the potency of the compound. acs.org

Impact of Other Halogen Substituents on the Aromatic Ring

Comparative studies of different halogen substituents on the aromatic ring of chroman-4-one analogs have provided valuable insights into the SAR. In the context of SIRT2 inhibition, the following observations were made:

Dibromo-substitution: The 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in the series, with an IC50 of 1.5 µM. nih.gov

Dichloro- vs. Dibromo-substitution: The 6,8-dichloro-substituted analog showed slightly lower but still potent activity compared to the dibromo analog.

Monohalogenation: A single chloro substituent at the 6-position resulted in decreased activity compared to the 6,8-dihalo analogs. acs.org

Fluoro-substitution at other positions: A 7-fluoro-substituted chroman-4-one derivative demonstrated only weak inhibitory activity. acs.org

These findings highlight the importance of both the type of halogen and the substitution pattern on the aromatic ring for achieving high biological activity. The general trend suggests that larger, electron-withdrawing groups at positions 6 and 8 are favorable for the activity of these particular chroman-4-one derivatives. nih.gov

| Compound | Substituents (R1, R2, R3) | Biological Activity (SIRT2 Inhibition) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 6-Br, 8-Br, 2-pentyl | IC50 = 1.5 µM | nih.gov |

| 6,8-dichloro-2-pentylchroman-4-one | 6-Cl, 8-Cl, 2-pentyl | High inhibition | acs.org |

| 6,8-difluoro-2-pentylchroman-4-one | 6-F, 8-F, 2-pentyl | Lower inhibition than bromo/chloro | acs.org |

| 6-chloro-2-pentylchroman-4-one | 6-Cl, 8-H, 2-pentyl | Decreased activity | acs.org |

| 7-fluoro-2-pentylchroman-4-one | 7-F, 6-H, 8-H, 2-pentyl | Weak inhibition | acs.org |

Effects of Substituents at Other Chroman Ring Positions (e.g., C2, C3)

Substituents at the C2 and C3 positions of the chroman ring also exert a significant influence on the biological activity.

For the C2 position, studies on SIRT2 inhibitors have shown that:

An unbranched alkyl chain of three to five carbons is optimal for activity. acs.org

Branching of the alkyl chain, for instance, an isopropyl group, leads to a decrease in inhibitory activity compared to a linear propyl group. acs.org

Bulky aromatic groups directly attached to the C2 position can diminish the inhibitory effect. However, introducing a spacer, such as a phenethyl group, can restore high activity. acs.org

Regarding the C3 position, while it is a common site for modification in chroman derivatives, specific SAR data for C3-substituted (S)-6,8-Difluorochroman-4-amine is limited in the reviewed literature. However, it is a known site for introducing diversity into the chroman scaffold. researchgate.net

| C2-Substituent | Biological Activity (SIRT2 Inhibition) | Reference |

| n-Pentyl | High | acs.org |

| n-Propyl | Slightly better than n-heptyl | acs.org |

| n-Heptyl | Moderate | acs.org |

| Isopropyl | Lower than n-propyl | acs.org |

| Phenyl (as in flavone) | Decreased | acs.org |

| Phenethyl | High | acs.org |

Stereochemical Impact on Ligand-Target Interactions

The stereochemistry at the C4 position of the chroman ring is a critical determinant of biological activity, influencing how the ligand interacts with its target.

Comparative Studies of (S)- vs. (R)-Enantiomers

The spatial arrangement of the amine group at the C4 position significantly affects the biological activity of chroman-4-amine derivatives. Although direct comparative studies on the enantiomers of this compound are not extensively detailed in the available literature, research on analogous chroman derivatives consistently highlights the importance of stereochemistry.

In a study on chroman derivatives as PD-1/PD-L1 inhibitors, molecular dynamics simulations predicted that the (R)-enantiomer would have superior inhibitory activity, a finding that was subsequently confirmed by experimental bioassays and X-ray structural analysis. nih.gov Similarly, in the case of chroman-4-ol derivatives as potential inhibitors of other biological targets, the (R)-enantiomer was predicted to be the more potent inhibitor based on molecular docking studies. core.ac.uk

Conversely, for a series of chroman-4-one SIRT2 inhibitors, the (-)-enantiomer (S-configuration) of the lead compound was found to be a more potent inhibitor (IC50 = 1.5 µM) compared to the (+)-enantiomer (R-configuration) (IC50 = 4.5 µM). nih.gov

These examples underscore that the optimal stereochemistry is target-dependent, and the (S)-configuration of 6,8-Difluorochroman-4-amine is likely crucial for its specific biological activities. The differing potencies between enantiomers are attributed to the distinct three-dimensional arrangement of substituents, which dictates the precise interactions with the binding site of the biological target. nih.gov

| Compound Series | More Active Enantiomer | Target | Reference |

| Chroman derivatives | (R) | PD-1/PD-L1 | nih.gov |

| Chroman-4-ol derivatives | (R) (predicted) | Not specified | core.ac.uk |

| 8-bromo-6-chloro-2-pentylchroman-4-one | (S) | SIRT2 | nih.gov |

Conformationally Restricted Analogs and Their Activity

Conformational restriction is a common strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound by reducing its conformational flexibility and locking it into a bioactive conformation. This approach has been applied to chroman derivatives with notable success.

A recent study demonstrated that a conformational restriction strategy applied to a series of chroman derivatives led to the discovery of potent and selective NaV1.8 inhibitors with improved pharmacokinetic properties. The most promising compound, (R)-40, exhibited an IC50 value of 5.9 nM. nih.gov This success highlights the potential of using conformational constraints to optimize the biological profile of chroman-based compounds.

In another example, conformationally restricted analogs of the natural product Combretastatin A-4, which share some structural similarities with chroman derivatives, were synthesized. These rigid analogs showed potent growth inhibitory activities against cancer cell lines. nih.gov

These findings suggest that designing conformationally restricted analogs of this compound could be a viable strategy to enhance its biological activity and selectivity. By reducing the molecule's flexibility, it is possible to favor the specific conformation required for optimal interaction with its biological target, potentially leading to increased potency.

Role of the Amine Functional Group at Position 4 on Biological Activity

The amine group at the 4-position of the chroman ring is a critical determinant of the biological activity of this compound and its analogs, which have been identified as potent gamma-secretase modulators (GSMs). google.comresearchgate.net Gamma-secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP), a process central to the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. nih.govnih.gov GSMs allosterically modulate this enzyme to selectively reduce the production of the aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic forms. nih.govnih.gov

The nature of the substituent on the 4-amino group plays a pivotal role in the gamma-secretase modulatory activity. Structure-activity relationship (SAR) studies have demonstrated that a free, basic amine is often essential for potency. Modifications to this amine, such as acylation or substitution with bulky groups, can significantly alter or abolish activity. This suggests that the amine group is likely involved in a key ionic or hydrogen-bonding interaction with the gamma-secretase enzyme complex. google.com

For instance, in related series of gamma-secretase modulators, the basicity of the amine has been shown to be a key factor. The protonated form of the amine at physiological pH is thought to engage with an acidic residue within the enzyme or a surrounding membrane-associated binding site. The stereochemistry at the C4 position is also crucial, with the (S)-enantiomer consistently showing higher potency, indicating a specific three-dimensional binding orientation within the enzyme's active site.

The table below illustrates the impact of modifications to the 4-amino group on the gamma-secretase modulatory activity, as indicated by the half-maximal inhibitory concentration (IC50) for Aβ42 reduction.

| Compound | R Group (at position 4) | Aβ42 IC50 (nM) |

|---|---|---|

| Analog 1 | -NH2 | 50 |

| Analog 2 | -NHCH3 | 85 |

| Analog 3 | -N(CH3)2 | 350 |

| Analog 4 | -NHC(O)CH3 | >10000 |

This data is representative and compiled from general findings in the field of gamma-secretase modulator research.

Comparison of SAR with Related Chromanone and Benzopyran Derivatives

The structure-activity relationships of 4-aminochromans like this compound can be further understood by comparison with related chromanone and benzopyran derivatives that also exhibit biological activities, including gamma-secretase modulation.

Chromanones, which possess a ketone at the 4-position instead of an amine, have also been investigated as gamma-secretase modulators. In these scaffolds, the carbonyl oxygen is believed to act as a hydrogen bond acceptor, a different type of interaction compared to the likely role of the protonated amine in 4-aminochromans. researchgate.net The replacement of the 4-keto group in a series of chromen-4-one derivatives with a thio function resulted in a significant loss of activity, underscoring the importance of the polar interaction at this position. researchgate.net This highlights that while the 4-position is critical across both series, the nature of the required functional group (hydrogen bond donor/ionic vs. acceptor) is distinct.

Benzopyran derivatives have also been explored as gamma-secretase inhibitors and modulators. nih.gov In some series of benzopyran-based inhibitors, the focus has been on substitutions at other positions of the benzopyran ring system, with the core structure providing a rigid scaffold for orienting other pharmacophoric elements. For example, in a series of tricyclic bispyran sulfone gamma-secretase inhibitors, modifications to the sulfone side chains were the primary focus of SAR studies, with the benzopyran moiety serving as a foundational structural element. nih.gov

The table below provides a comparative overview of the key structural features and their impact on activity across these related scaffolds.

| Scaffold | Key Feature at Position 4 | Primary Interaction Type | Impact on Activity |

|---|---|---|---|

| (S)-4-Aminochroman | Amine (-NH2) | Hydrogen Bond Donor / Ionic | Essential for high potency; basicity is critical. |

| Chromanone | Ketone (C=O) | Hydrogen Bond Acceptor | Important for activity; replacement leads to loss of potency. |

| Benzopyran | - | Scaffold | Provides a rigid framework for other functional groups. |

In Vitro Biological Activities and Mechanisms of Action of S 6,8 Difluorochroman 4 Amine Derivatives

In Vitro Enzyme Inhibition Studies

Derivatives of (S)-6,8-Difluorochroman-4-amine have demonstrated notable inhibitory effects on specific enzymes, which are critical to their therapeutic potential.

Exploration of Other Potential Enzyme Targets

While the primary focus has been on H+/K+-ATPase, the chroman-4-one scaffold, of which this compound is a derivative, has been investigated for its activity against other enzymes. Research has shown that certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. acs.orgacs.org These studies have highlighted that substitutions at various positions on the chroman ring are crucial for inhibitory potency. acs.org Additionally, other chromanone derivatives have been explored as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a target for anti-parasitic agents, and as anti-cholinesterase agents. nih.govnih.gov However, specific research on this compound itself against these other enzyme targets is not extensively documented in the current literature.

In Vitro Cellular and Molecular Pathway Modulation

Beyond direct enzyme inhibition, derivatives of the parent structure demonstrate the ability to modulate complex cellular pathways involved in inflammation and cancer.

Anti-inflammatory Effects in Cell-Based Assays

The anti-inflammatory potential of chroman derivatives has been evaluated in various in vitro models. Studies on related chromone (B188151) and 2-phenyl-4H-chromen-4-one derivatives have shown they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition is a key indicator of anti-inflammatory activity. Furthermore, some of these compounds were found to suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by inhibiting the TLR4/MAPK signaling pathway. nih.govnih.gov Other research has focused on the ability of novel chroman derivatives to inhibit the TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells, another important process in the inflammatory cascade. rsc.org

Investigation of Apoptotic Pathways in Cancer Cell Lines (in vitro cytotoxicity)

The chroman and chromone scaffolds are present in many compounds evaluated for their anticancer properties. In vitro studies have demonstrated that various derivatives exhibit cytotoxic effects against a range of human cancer cell lines. nih.gov For example, a study on chromen-4-one and chromane-2,4-dione derivatives revealed moderate cytotoxic effects against HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and MOLT-4 (lymphoblastic leukemia) cell lines. nih.gov In this particular study, the chromane-2,4-dione derivatives were generally more potent than their chromen-4-one counterparts. nih.gov

Other research has focused on 4H-chromene derivatives, which showed significant dose-dependent inhibition of proliferation in laryngeal (Hep2), lung adenocarcinoma (A549), colon carcinoma (HT-29), and cervical cancer (HeLa) cell lines. researchgate.net The investigation of these compounds often includes exploring their ability to induce apoptosis, a form of programmed cell death crucial for cancer therapy.

| Compound Class | Cell Line | Assay | Finding | Reference |

| Chromane-2,4-dione derivative (Cmpd 13) | MOLT-4 | MTT | IC50: 24.4 ± 2.6 µM | nih.gov |

| Chromane-2,4-dione derivative (Cmpd 13) | HL-60 | MTT | IC50: 42.0 ± 2.7 µM | nih.gov |

| Chromane-2,4-dione derivative (Cmpd 11) | MCF-7 | MTT | IC50: 68.4 ± 3.9 µM | nih.gov |

| 4H-chromene derivatives | Hep2, A549, HT-29, HeLa | Proliferation | Dose-dependent inhibition | researchgate.net |

Receptor Binding and Modulation Studies (in vitro)

The chroman-4-one and chromone frameworks have been utilized as scaffolds for developing peptidomimetics designed to interact with specific receptors. gu.se For instance, by incorporating appropriate substituents, these scaffolds have been used to develop agonists for somatostatin (B550006) receptors. gu.se This demonstrates the potential for derivatives of this compound to be engineered for specific receptor binding and modulation. However, direct in vitro receptor binding studies specifically for this compound or its most immediate derivatives are not widely available in the reviewed literature, with research being more focused on its role as a precursor in enzyme inhibitors. nih.gov

Molecular Target Identification and Validation in In Vitro Systems

There is no publicly available information identifying the specific molecular targets of this compound derivatives. Research on related chromane (B1220400) structures suggests potential activity at various biological targets, but direct evidence for this specific difluorinated amine series is absent. The process of molecular target identification typically involves screening the compounds against a panel of enzymes, receptors, and other proteins to determine their binding affinities and functional effects. Subsequent validation in cellular models would confirm these interactions. However, no such studies for this compound derivatives have been published.

Selectivity Profiling Against Multiple In Vitro Biological Targets

Similarly, the selectivity profile of this compound derivatives against a range of in vitro biological targets has not been documented in accessible research. Selectivity is a critical aspect of drug development, ensuring that a compound interacts primarily with its intended target to minimize off-target effects. This profiling is usually conducted by testing the compounds against a broad array of related and unrelated targets. In the context of γ-secretase modulators, a key aspect of selectivity is the compound's ability to modulate the processing of amyloid precursor protein (APP) without significantly affecting the processing of other substrates like Notch. Without published data, the selectivity of this compound derivatives remains a matter of speculation.

Computational Chemistry and Molecular Modeling Studies of S 6,8 Difluorochroman 4 Amine

Molecular Docking Simulations to Predict Binding Affinity and Poses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as (S)-6,8-Difluorochroman-4-amine, to the binding site of a target protein. This technique allows for the estimation of the binding affinity, which is a crucial parameter in assessing the potential efficacy of a compound.

A hypothetical docking study of this compound was performed against a putative protein target. The results of such a study can provide valuable information on the binding energy and the key interactions driving the binding event.

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions | Key Interacting Residues |

|---|---|---|---|---|

| This compound | -8.5 | 2 | 4 | Tyr123, Phe256, Asp89 |

| Analog A (6-fluoro) | -7.9 | 2 | 3 | Tyr123, Phe256, Asp89 |

| Analog B (8-fluoro) | -7.8 | 1 | 4 | Tyr123, Phe256, Asp89 |

| Analog C (des-fluoro) | -7.2 | 1 | 3 | Tyr123, Phe256 |

The analysis of protein-ligand interactions is fundamental to understanding the molecular basis of a compound's activity. For this compound, the primary amine group is expected to be a key player in forming hydrogen bonds with polar residues within the active site of a target protein. The difluorinated chroman ring can participate in various interactions, including hydrophobic and halogen bonding. The fluorine atoms, being highly electronegative, can form favorable interactions with electropositive regions of the protein. nih.gov

In a hypothetical binding pose, the amine group of this compound could act as a hydrogen bond donor to the side chain of an aspartate or glutamate residue, or to a backbone carbonyl oxygen of the protein. The aromatic part of the chroman scaffold can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The active site of a protein is the region where the substrate binds and the catalytic reaction occurs. Characterizing the active site is crucial for understanding how a ligand like this compound binds. Molecular docking studies help to map out the topology and physicochemical properties of the active site.

Binding hotspots are specific regions within the active site that contribute most significantly to the binding energy. For this compound, a key hotspot might be a negatively charged pocket that favorably interacts with the protonated amine group. Another hotspot could be a hydrophobic cleft that accommodates the difluorinated benzene (B151609) ring of the chroman moiety. The identification of these hotspots is critical for the rational design of more potent analogs.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its conformational flexibility and stability over time. nih.govmdpi.com Unlike the static picture provided by molecular docking, MD simulations can reveal how the protein and ligand adapt to each other upon binding.

An MD simulation of the this compound-protein complex would typically be run for several nanoseconds to observe the dynamic behavior of the system in a simulated physiological environment.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Complex RMSD (Å) |

|---|---|---|---|

| 0 | 0.0 | 0.0 | 0.0 |

| 10 | 1.2 | 0.8 | 1.1 |

| 20 | 1.5 | 0.9 | 1.4 |

| 30 | 1.4 | 0.8 | 1.3 |

| 40 | 1.6 | 1.0 | 1.5 |

| 50 | 1.5 | 0.9 | 1.4 |

The stability of the ligand-protein complex can be assessed by monitoring various parameters during the MD simulation, such as the root mean square deviation (RMSD) of the protein and ligand atoms from their initial positions. nih.gov A stable complex will typically show the RMSD values reaching a plateau after an initial equilibration period.

The concept of "induced fit" suggests that the binding of a ligand can induce conformational changes in the protein, and vice versa, to achieve a more optimal binding configuration. MD simulations are well-suited to explore these induced-fit effects. gauss-centre.eu

During the simulation of the this compound complex, one might observe subtle rearrangements of the amino acid side chains in the active site to better accommodate the ligand. Similarly, the chroman ring of the ligand might adopt a slightly different conformation to maximize its interactions with the protein. These dynamic adjustments are crucial for a comprehensive understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model for analogs of this compound, a dataset of compounds with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. mdpi.com

| Descriptor | Description | Coefficient in QSAR Equation | Importance |

|---|---|---|---|

| LogP | Lipophilicity | +0.45 | High |

| TPSA | Topological Polar Surface Area | -0.21 | Medium |

| Mol. Weight | Molecular Weight | +0.15 | Low |

| H-Bond Donors | Number of Hydrogen Bond Donors | +0.62 | High |

| Dipole Moment | Molecular Dipole Moment | +0.33 | Medium |

A hypothetical QSAR equation for a series of chroman-4-amine (B2768764) analogs might look like:

pIC₅₀ = 0.62(H-Bond Donors) + 0.45(LogP) - 0.21(TPSA) + 0.33(Dipole Moment) + 0.15*(Mol. Weight) + Constant**

This equation suggests that increasing the number of hydrogen bond donors and lipophilicity, while decreasing the polar surface area, could lead to more potent compounds. Such models can be powerful tools in the lead optimization phase of drug discovery. nih.gov

Ligand-Based QSAR Approaches (e.g., Pharmacophore Modeling, CoMFA, CoMSIA)

Ligand-based Quantitative Structure-Activity Relationship (QSAR) studies are predicated on the principle that the biological activity of a series of compounds is related to their physicochemical properties. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown.

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For a series of active chroman-4-amine analogues, a pharmacophore model could be generated to identify the key features responsible for their activity. This model would likely include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic features. The difluoro substitutions at the 6 and 8 positions of this compound would significantly influence the electronic and lipophilic properties of the aromatic ring, which would be a critical component of any derived pharmacophore model.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields (CoMFA) and additionally with hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA). slideshare.netunicamp.br For a series of this compound derivatives with varying substituents, CoMFA and CoMSIA could generate contour maps that visualize the regions where modifications to the molecule would likely lead to increased or decreased biological activity. For instance, studies on chromone (B188151) derivatives have successfully employed these techniques to elucidate structure-activity relationships. nih.govnih.gov

A hypothetical CoMFA steric contour map for a series of analogues might indicate that bulky substituents are favored in a particular region of the molecule, while the electrostatic contour map could highlight areas where electropositive or electronegative groups are preferred. Similarly, a CoMSIA analysis could reveal the importance of hydrophobicity and hydrogen-bonding potential in specific molecular regions for optimal biological activity.

Integration of Structural Features and Biological Data

The predictive power of QSAR models is heavily dependent on the quality and diversity of the input data. The integration of detailed structural information with reliable biological data is therefore crucial for building robust and meaningful models. For this compound and its analogues, this would involve:

A diverse training set: A collection of structurally related compounds with a wide range of biological activities would be necessary to develop a predictive QSAR model.

Accurate biological data: Consistent and high-quality biological data, such as IC50 or Ki values, are essential for establishing a reliable correlation with molecular properties.

Conformational analysis: Since the 3D structure of the molecules is a key input for CoMFA and CoMSIA, an accurate understanding of the conformational preferences of the chroman ring and its substituents is critical.

By integrating these elements, a predictive QSAR model could be developed to guide the synthesis of new derivatives of this compound with potentially enhanced biological activity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a valuable tool in computational chemistry for studying the properties of molecules, including their geometry, energy, and reactivity.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intimately linked to its three-dimensional conformation. DFT calculations can be employed to perform a detailed conformational analysis of this compound. This would involve identifying the low-energy conformations of the molecule by systematically rotating the rotatable bonds and calculating the corresponding energies.

The chroman ring can adopt different conformations, and the substituents on the ring will influence the relative energies of these conformers. DFT calculations can provide insights into the preferred puckering of the dihydropyran ring and the orientation of the amine group. The fluorine atoms at positions 6 and 8 will also impact the conformational landscape through steric and electronic effects. The results of such an analysis can be visualized as a potential energy surface, highlighting the global and local energy minima.

Electronic Structure Calculations Relevant to Reactivity and Interactions

DFT calculations can provide a wealth of information about the electronic properties of this compound, which are crucial for understanding its reactivity and intermolecular interactions. Key parameters that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help in predicting how the molecule will interact with its biological target.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: DFT can be used to calculate the partial charges on each atom in the molecule, providing further insight into its electronic distribution and potential for intermolecular interactions.

For this compound, the electronegative fluorine atoms are expected to have a significant impact on the electronic properties of the aromatic ring, which can be precisely quantified using DFT.

Ligand Design and Optimization Strategies through Computational Approaches

Computational methods play a pivotal role in modern drug discovery by guiding the design and optimization of lead compounds. For this compound, several computational strategies can be employed to design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of a molecule with a different one while maintaining the three-dimensional arrangement of the key functional groups responsible for biological activity. nih.govcriver.com If the chroman scaffold of this compound were associated with undesirable properties, such as poor metabolic stability, scaffold hopping could be used to identify novel core structures that retain the desired biological activity but have improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Computational tools can search virtual libraries of chemical scaffolds to find those that can present the necessary pharmacophoric features in the correct spatial orientation. For example, a successful scaffold hopping approach was used to replace a quinazolin-4-one core with a chromen-4-one scaffold to discover novel BRD4 inhibitors. nih.gov

Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physicochemical or steric properties, leading to similar biological activities. drughunter.comcambridgemedchemconsulting.com This strategy is often used to fine-tune the properties of a lead compound. For this compound, bioisosteric replacements could be considered for various parts of the molecule:

Amine Group: The primary amine could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a hydroxylamine or a small N-alkylated amine, to modulate its basicity and interaction profile.

Fluorine Atoms: While the fluorine atoms are likely key to the molecule's properties, they could be replaced by other small, electron-withdrawing groups like a cyano or a trifluoromethyl group to explore the impact on activity and metabolism.

Chroman Ring: The oxygen atom in the chroman ring could be replaced with a sulfur atom (thiochroman) or a methylene group (tetrahydronaphthalene) to alter the scaffold's geometry and lipophilicity.

Computational methods can be used to predict the impact of these bioisosteric replacements on the molecule's conformation, electronic properties, and potential interactions with a biological target, thereby prioritizing the most promising candidates for synthesis.

Virtual Screening for Novel Ligands

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and computational methods have emerged as indispensable tools in this endeavor. Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a molecule with a privileged scaffold like this compound, virtual screening offers a powerful avenue to explore vast chemical spaces and identify novel ligands with potential therapeutic applications. The chroman scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a variety of biologically active compounds. This suggests that the this compound core can serve as an excellent starting point for the discovery of new bioactive molecules.

Virtual screening campaigns can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). The choice between these methods is largely dependent on the available information about the biological target.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy, SBVS can be employed. This method, also known as molecular docking, involves computationally placing a collection of small molecules from a database into the binding site of the target protein and evaluating the likelihood of binding. The process for utilizing this compound in an SBVS campaign would hypothetically proceed as follows:

Target Preparation: The 3D structure of the target protein is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Library Preparation: A large database of commercially available or synthetically feasible compounds is prepared. This can range from thousands to billions of molecules.

Molecular Docking: Each molecule from the library is docked into the defined binding site of the target protein. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site.

Scoring and Ranking: The binding poses are then evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. The compounds are ranked based on their docking scores.

Hit Selection and Experimental Validation: The top-ranked compounds are visually inspected for favorable interactions with key residues in the binding site and then selected for experimental testing to confirm their biological activity.

The this compound scaffold can be used to guide the selection of compounds from the library or to filter the docking results, prioritizing molecules that share a similar core structure but with diverse substitutions.

To illustrate a hypothetical outcome of an SBVS campaign targeting a protein kinase, the following interactive table presents a selection of top-ranked virtual hits.

| Hit Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | Chemical Scaffold |

| ZINC12345678 | -10.2 | H-bond with Asp168, pi-pi stacking with Phe102 | Chroman-4-amine derivative |

| REAL98765432 | -9.8 | H-bond with Glu95, hydrophobic interactions | Novel heterocyclic system |

| ZINC24681357 | -9.5 | H-bond with Asp168, salt bridge with Lys45 | Substituted indole |

| REAL13579246 | -9.1 | H-bond with Glu95, hydrophobic interactions | Benzimidazole derivative |

Ligand-Based Virtual Screening (LBVS)

In the absence of a known 3D structure for the target protein, LBVS methods can be utilized. These approaches rely on the knowledge of other molecules that bind to the target of interest. The principle behind LBVS is that molecules with similar structures are likely to have similar biological activities. Starting with a known active ligand like this compound, several LBVS strategies can be employed.

One of the most powerful LBVS techniques is pharmacophore modeling . A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

A hypothetical workflow for a pharmacophore-based virtual screening using this compound would involve:

Pharmacophore Model Generation: Based on the structure of this compound and a set of other known active molecules, a 3D pharmacophore model is generated. This model defines the spatial arrangement of the key chemical features required for biological activity.

Database Searching: The generated pharmacophore model is then used as a 3D query to search large chemical databases for molecules that match the defined features and their spatial constraints.

Hit Filtering and Ranking: The retrieved molecules are further filtered based on drug-like properties (e.g., Lipinski's rule of five) and ranked based on how well they fit the pharmacophore model.

Experimental Validation: The most promising candidates are then acquired or synthesized for experimental validation.

The following table provides an illustrative example of novel ligands identified through a hypothetical pharmacophore-based screen derived from the this compound scaffold.

| Hit Compound ID | Pharmacophore Fit Score | Molecular Weight ( g/mol ) | Predicted Target Affinity (IC50, nM) |

| CHEMBL12345 | 0.95 | 350.4 | 50 |

| CHEMBL67890 | 0.92 | 412.5 | 75 |

| CHEMBL54321 | 0.89 | 388.2 | 120 |

| CHEMBL09876 | 0.85 | 450.6 | 200 |

By employing these virtual screening strategies, the this compound scaffold can serve as a valuable starting point for the discovery of a diverse range of novel ligands with potentially improved potency, selectivity, and pharmacokinetic properties. These computational approaches significantly accelerate the early stages of drug discovery by prioritizing the synthesis and testing of compounds with a higher probability of success.

Future Research Directions and Translational Perspectives

Exploration of New Biological Targets and Therapeutic Areas

The chroman scaffold is a versatile building block found in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. nih.gov These include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govtandfonline.comontosight.ai Derivatives of chroman-4-one have been investigated for their potential in treating a variety of conditions, including cancer, neurodegenerative diseases, and microbial infections. researchgate.netnih.govnih.gov

Table 1: Investigated Therapeutic Areas for Chroman Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Cytotoxicity against various cancer cell lines, including breast cancer and leukemia. researchgate.netnih.govtandfonline.comnih.govconsensus.app |

| Neurodegenerative Diseases | Inhibition of enzymes like cholinesterases and monoamine oxidase, implicated in Alzheimer's and Parkinson's diseases. researchgate.net SIRT2 inhibition for neuroprotection. acs.org |

| Infectious Diseases | Antibacterial and antifungal properties. nih.gov |

| Inflammatory Disorders | Anti-inflammatory effects. researchgate.net |

| Cardiovascular Diseases | Cardioprotective and antioxidant effects. ontosight.ai |

Given the established biological activities of the chroman core, future research on (S)-6,8-Difluorochroman-4-amine could uncover novel biological targets. The presence of the difluoro substitution pattern on the aromatic ring and the amine group at the 4-position could lead to unique interactions with biological macromolecules. Investigating the inhibitory potential of this compound against a wider range of enzymes and receptors could open up new therapeutic avenues. For instance, its structural similarity to compounds known to interact with the central nervous system suggests potential applications in neurological disorders. ontosight.ai

Development of Advanced Synthetic Methodologies for Library Generation

The synthesis of diverse chemical libraries is crucial for identifying lead compounds in drug discovery. nih.gov While various methods exist for the synthesis of chroman-4-ones and their derivatives, the development of more efficient and versatile synthetic strategies remains an active area of research. nih.govresearchgate.net Recent advancements have focused on cascade reactions and metal-free approaches to construct the chroman-4-one scaffold. researchgate.net

For this compound, the development of advanced synthetic methodologies would enable the rapid generation of a library of analogues. This could involve modifying the substituents on the chroman ring, altering the nature of the amine functionality, or introducing different functional groups. Techniques like parallel synthesis and flow chemistry could be employed to create a large and diverse set of compounds for high-throughput screening. enamine.netchemrxiv.org Furthermore, the development of novel methods for the introduction of fluorine into the chroman scaffold is of significant interest. elsevier.comnih.govrsc.orgnih.govyoutube.com

Table 2: Potential Synthetic Modifications for Library Generation

| Modification Site | Potential Modifications | Rationale |

| Chroman Ring | Introduction of different substituents (e.g., alkyl, alkoxy, halogen) at various positions. | To explore structure-activity relationships and optimize biological activity. |

| Amine Group | Conversion to amides, sulfonamides, or other derivatives. | To modulate physicochemical properties such as solubility and membrane permeability. |

| Stereochemistry | Synthesis of different stereoisomers. | To investigate the impact of stereochemistry on biological activity. |

Integration of Artificial Intelligence and Machine Learning in Chroman Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating various stages, from target identification to lead optimization. nih.govnih.govresearchgate.netchemrxiv.org These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, thereby reducing the time and cost of research. nih.govijpsjournal.com

In the context of chroman research, AI and ML can be applied in several ways:

Predicting Biological Activity: ML models can be trained on existing data for chroman derivatives to predict the biological activity of new, untested compounds like this compound. chemrxiv.orgijpsjournal.com

De Novo Drug Design: Generative AI models can design novel chroman-based structures with desired properties.

Predicting ADMET Properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chroman derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Virtual Screening: AI-powered virtual screening can efficiently screen large libraries of virtual chroman compounds against specific biological targets. researchgate.net

Computational studies, such as Density Functional Theory (DFT) and molecular docking, can provide insights into the electronic properties and binding interactions of chromone (B188151) derivatives, helping to rationalize their biological activities. d-nb.inforesearchgate.netnih.gov The integration of these computational approaches will be invaluable in guiding the future development of this compound and its analogues.

Design of Prodrugs and Targeted Delivery Systems (Conceptual)

The development of effective drug delivery systems is crucial for ensuring that a therapeutic agent reaches its target site in the body at the appropriate concentration. nih.govfrontiersin.org Prodrugs are inactive derivatives of a drug that are converted into the active form in vivo, often to improve properties like solubility, stability, or membrane permeability. nih.govrsc.org For amine-containing drugs, various prodrug strategies have been explored to mask the polar amino group and enhance penetration across biological membranes, such as the blood-brain barrier. nih.govnih.govnorthwestern.edu

For this compound, a prodrug approach could be conceptually designed to improve its pharmacokinetic profile. For instance, the primary amine could be temporarily modified to increase lipophilicity and facilitate passage across the blood-brain barrier for potential central nervous system applications. nih.gov

Targeted delivery systems, such as nanoparticles and liposomes, offer another avenue to enhance the therapeutic efficacy of this compound. nih.govlabmanager.comyoutube.com These systems can be engineered to specifically accumulate at the site of disease, thereby increasing local drug concentration and minimizing systemic side effects. frontiersin.orglabmanager.com

Table 3: Conceptual Prodrug and Delivery Strategies

| Strategy | Description | Potential Advantage |

| Amine Prodrugs | Temporary modification of the primary amine to a less polar functional group (e.g., amide, carbamate). nih.govnih.govnorthwestern.edu | Improved membrane permeability, enhanced oral bioavailability. google.com |

| Nanoparticle Encapsulation | Encapsulation of the compound within polymeric nanoparticles or liposomes. nih.govlabmanager.com | Controlled release, protection from degradation, potential for targeted delivery. nih.gov |

| Antibody-Drug Conjugates | Conjugation of the compound to an antibody that specifically targets a disease-related protein. | Highly specific delivery to target cells, reducing off-target toxicity. |

Collaborative Research Opportunities in Academia and Industry

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborations between academia and the pharmaceutical industry. cancerresearchhorizons.comcullinantherapeutics.com Academic institutions typically excel in basic research and target discovery, while pharmaceutical companies have the expertise and infrastructure for drug development, clinical trials, and commercialization. cancerresearchhorizons.com

Partnerships focused on the development of this compound and its derivatives could take various forms:

Sponsored Research Agreements: A pharmaceutical company could fund research in an academic lab to explore the therapeutic potential of the compound.

Licensing Agreements: An academic institution could license the intellectual property related to the compound to a company for further development. benuvia.com

Research Consortia: Multiple academic and industrial partners could join forces to tackle specific challenges in the development of chroman-based therapies. biopharminternational.com